molecular formula C17H18ClFN4O B4284956 N-(3-chloro-4-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

N-(3-chloro-4-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No. B4284956
M. Wt: 348.8 g/mol
InChI Key: GBZAUVTYBOIDNB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of CPP is not fully understood, but it is believed to be mediated by the modulation of several different neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and glutamatergic systems. CPP has been found to act as a partial agonist at the 5-HT1A receptor, which is thought to be responsible for its anxiolytic and antidepressant effects. Additionally, CPP has been found to act as an antagonist at the D2 receptor, which is thought to be responsible for its antipsychotic effects.
Biochemical and Physiological Effects:
CPP has been found to exhibit a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the regulation of gene expression, and the modulation of intracellular signaling pathways. CPP has also been found to exhibit antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential in several different disease states.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPP in lab experiments is its well-characterized pharmacological profile, which allows for precise dosing and the ability to control for potential confounding variables. Additionally, CPP has been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. However, one of the main limitations of using CPP in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several different future directions for research on CPP, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other disease states, and the exploration of its potential as a tool for studying the neurobiology of anxiety, depression, and schizophrenia. Additionally, the development of new methods for administering CPP, such as nanoparticle-based delivery systems, may help to overcome some of the limitations associated with its low solubility in water.

Scientific Research Applications

CPP has been studied for its potential therapeutic applications in several different areas, including anxiety, depression, and schizophrenia. CPP has been found to exhibit anxiolytic and antidepressant effects in animal models, and it has been suggested that these effects may be mediated by the modulation of the serotonergic and dopaminergic systems in the brain. CPP has also been studied for its potential antipsychotic effects, and it has been found to exhibit similar efficacy to traditional antipsychotic medications in animal models.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O/c18-15-11-14(1-2-16(15)19)21-17(24)23-9-7-22(8-10-23)12-13-3-5-20-6-4-13/h1-6,11H,7-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZAUVTYBOIDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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